2,6-Dibromo-4-(methylsulfanyl)phenol

Description

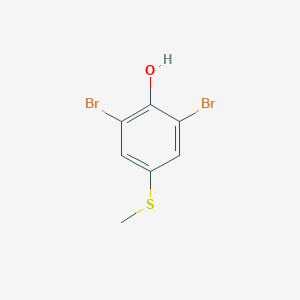

2,6-Dibromo-4-(methylsulfanyl)phenol is a brominated phenolic compound characterized by a central phenol ring substituted with two bromine atoms at the 2- and 6-positions and a methylsulfanyl (-S-CH₃) group at the 4-position. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in organic synthesis, pharmaceutical intermediates, and environmental toxicology studies.

Properties

Molecular Formula |

C7H6Br2OS |

|---|---|

Molecular Weight |

298g/mol |

IUPAC Name |

2,6-dibromo-4-methylsulfanylphenol |

InChI |

InChI=1S/C7H6Br2OS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |

InChI Key |

RINORSRNWCGXPY-UHFFFAOYSA-N |

SMILES |

CSC1=CC(=C(C(=C1)Br)O)Br |

Canonical SMILES |

CSC1=CC(=C(C(=C1)Br)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electronic Effects: The methylsulfanyl group (-S-CH₃) is electron-donating, enhancing the phenol’s nucleophilicity compared to electron-withdrawing groups like -SO₂-CF₃ .

- Solubility: Hydrophilic substituents (e.g., -CH₂OH) increase water solubility, while bulky alkyl groups (e.g., -C(CH₃)₂C₂H₅) enhance lipophilicity .

Preparation Methods

Bromine-Based Electrophilic Substitution

The most straightforward method involves the bromination of 4-(methylsulfanyl)phenol using molecular bromine () in a polar aprotic solvent such as dichloromethane or acetic acid. The methylsulfanyl group () strongly activates the aromatic ring at the ortho and para positions, enabling regioselective dibromination at the 2 and 6 positions. A typical protocol involves:

-

Dissolving 4-(methylsulfanyl)phenol in glacial acetic acid.

-

Adding stoichiometric (2.2 equivalents) dropwise at 0–5°C to minimize side reactions.

-

Stirring the mixture at room temperature for 6–8 hours.

-

Quenching with sodium thiosulfate, followed by precipitation in ice water.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥97% |

| Reaction Temperature | 0–25°C |

This method’s limitation lies in handling toxic bromine, necessitating stringent safety measures.

Oxidative Bromination with Potassium Bromide and Persulfate

Adapting methodologies from cyanophenol bromination, an alternative employs potassium bromide () and ammonium persulfate () in a 50% ethanol-water solution. Persulfate oxidizes bromide to bromine () in situ, which then reacts with 4-(methylsulfanyl)phenol.

-

Molar ratio: 1:2.2:1 (phenol:KBr:persulfate).

-

Solvent: 50% ethanol-water ( substrate).

-

Temperature: 50°C for 4–6 hours.

-

Yield: 92–95% with 98% HPLC purity.

This approach minimizes direct bromine handling and improves safety. The persulfate-bromide system’s efficacy is attributed to the generation of hydroxyl radicals () and bromine radicals, enhancing electrophilic substitution.

Alternative Synthetic Routes

Thiolation of Pre-Brominated Intermediates

Introducing the methylsulfanyl group after bromination is challenging due to the deactivating effect of bromine substituents. A theoretical route involves:

-

Brominating 4-methylphenol to 2,6-dibromo-4-methylphenol.

-

Oxidizing the methyl group to a sulfonic acid.

-

Reducing to a thiol () and methylating to .

This multi-step process is less efficient (estimated yield: <50%) and prone to side reactions, making it impractical for large-scale synthesis.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

-

Solvent: Polar solvents like ethanol-water mixtures enhance bromide ion solubility and stabilize intermediates. Non-polar solvents (e.g., ) reduce reaction rates due to poor bromine dissolution.

-

Temperature: Elevated temperatures (50–80°C) accelerate persulfate decomposition and radical generation but risk over-bromination. Controlled heating at 50°C balances speed and selectivity.

Catalytic Enhancements

Co-catalysts such as or (1–5 mol%) can enhance electrophilic substitution by polarizing . However, they may also promote ring sulfonation or oxidation of the methylsulfanyl group.

Analytical Characterization

Critical quality control metrics include:

-

NMR (CDCl): Singlets at δ 7.78 (2H, aromatic), δ 2.45 (3H, ), and δ 5.21 (1H, ).

-

HPLC : Retention time of 8.2 min (C18 column, acetonitrile:water 70:30).

Industrial-Scale Considerations

Large-scale production favors the persulfate-bromide method due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.